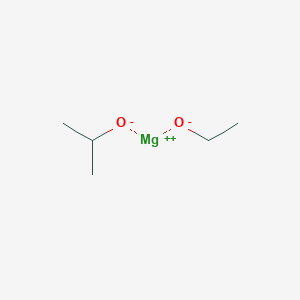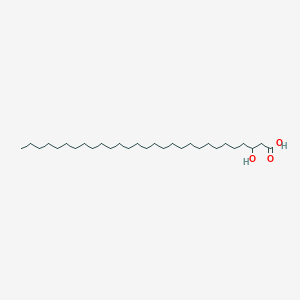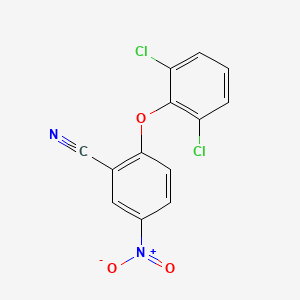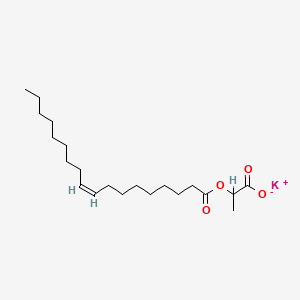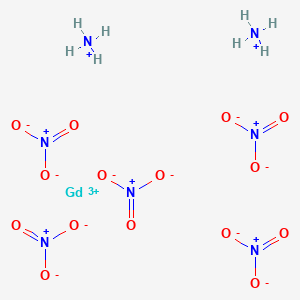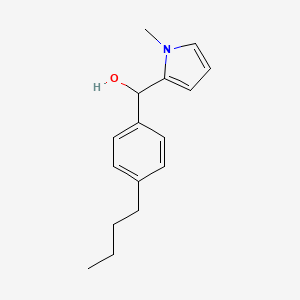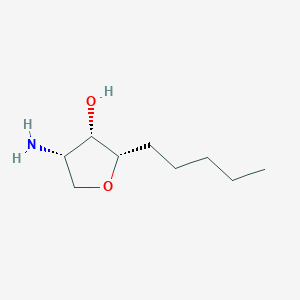
Antimony(3+) stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony(3+) stearate is a chemical compound composed of antimony in the +3 oxidation state and stearic acid. It is often used as a catalyst in various industrial processes, particularly in the production of polyethylene terephthalate (PET) and other polymers. The compound is known for its role in enhancing the properties of materials and its utility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony(3+) stearate can be synthesized through the reaction of antimony trioxide (Sb2O3) with stearic acid. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The general reaction can be represented as: [ \text{Sb}2\text{O}3 + 6 \text{C}{18}\text{H}{36}\text{O}2 \rightarrow 2 \text{Sb(C}{18}\text{H}_{35}\text{O}_2)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity antimony trioxide and stearic acid. The reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other purification techniques to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: Antimony(3+) stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of antimony.
Reduction: It can be reduced to elemental antimony or lower oxidation states.
Substitution: It can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or carbon can be used.
Substitution: Various organic and inorganic ligands can be used to replace the stearate ligands.
Major Products:
Oxidation: Higher oxidation states of antimony compounds.
Reduction: Elemental antimony or antimony compounds in lower oxidation states.
Substitution: New antimony complexes with different ligands.
Aplicaciones Científicas De Investigación
Antimony(3+) stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of PET.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use in antimony-based drugs.
Industry: Utilized in the production of flame retardants, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of antimony(3+) stearate involves its ability to interact with various molecular targets and pathways. In catalytic applications, it facilitates the polymerization process by interacting with the monomers and promoting their linkage. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.
Comparación Con Compuestos Similares
- Antimony(3+) acetate
- Antimony(3+) chloride
- Antimony(3+) oxide
Comparison: Antimony(3+) stearate is unique in its use as a catalyst in polymerization reactions, particularly in the production of PET. Compared to other antimony compounds, it offers specific advantages in terms of its solubility and reactivity with organic molecules. Its stearate ligands provide unique properties that make it suitable for specific industrial applications.
Propiedades
Número CAS |
57898-46-1 |
|---|---|
Fórmula molecular |
C54H105O6Sb |
Peso molecular |
972.2 g/mol |
Nombre IUPAC |
antimony(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clave InChI |
XDEOZZDFNYGLHY-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




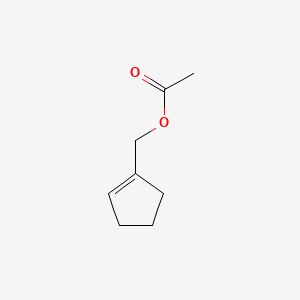
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)

![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
